BenchChemオンラインストアへようこそ!

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride

pKa modulation lipophilicity reduction molecular matched pair analysis

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride is a spiroheteroalicyclic building block belonging to the 'Compact Modules' class of scaffolds developed for drug discovery. Its structure features a four-membered oxetane ring fused via a spiro junction to a six-membered piperazine-like ring bearing an N-methyl substituent, yielding a fully saturated (Fsp3 = 1.0), conformationally rigid bicyclic framework.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 2227206-56-4
Cat. No. B3117344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride
CAS2227206-56-4
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESCN1CCNCC12COC2.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-9-3-2-8-4-7(9)5-10-6-7;/h8H,2-6H2,1H3;1H
InChIKeyCBRQOEHXCRXXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Hydrochloride (CAS 2227206-56-4) – Spirocyclic Building Block for Medicinal Chemistry Procurement


5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride is a spiroheteroalicyclic building block belonging to the 'Compact Modules' class of scaffolds developed for drug discovery [1]. Its structure features a four-membered oxetane ring fused via a spiro junction to a six-membered piperazine-like ring bearing an N-methyl substituent, yielding a fully saturated (Fsp3 = 1.0), conformationally rigid bicyclic framework . The hydrochloride salt (MW 178.66 g/mol, cLogP −0.58) provides two differentiated secondary amine handles for selective functionalization in parallel medicinal chemistry campaigns [2].

Why Piperazine or Morpholine Building Blocks Cannot Substitute for 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Hydrochloride


Flat heterocycles such as piperazine and morpholine lack the conformational rigidity and three-dimensional exit-vector geometry imposed by the spirocyclic oxetane junction [1]. This scaffold enforces a ~90° twist in substituent orientation and positions the basic nitrogen approximately 1.3 Å further from the attachment point than a piperazine nitrogen, producing a measured ΔpKa of up to +1.9 and a logD7.4 reduction of up to −1.0 relative to analogous piperazine/morpholine-containing molecules [2]. These differences mean that a piperazine or morpholine building block cannot recapitulate the same pharmacophoric geometry, basicity, or lipophilicity profile, making direct substitution invalid without re-optimizing the entire lead series [3].

Quantitative Differentiation Evidence for 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Hydrochloride Versus Closest Analogs


Spirocyclic Oxetane vs. Piperazine: pKa Elevation and logD7.4 Reduction Across Molecular-Matched Pairs

Across multiple molecular-matched pair analyses, replacing a morpholine or piperazine ring with a spirocyclic oxetane-azetidine (2-oxa-6-azaspiro[3.3]heptane) analogue consistently increased pKa by +0.6 to +1.5 units and decreased logD7.4 by −0.6 to −1.2 units [1]. For the 2,6-diazaspiro[3.3]heptane core (the all-nitrogen spiro analog), the pKa increase relative to piperazine reached ΔpKa = +1.9 with a logD7.4 reduction of up to −1.0 [1]. While the target scaffold is 2-oxa-5,8-diazaspiro[3.5]nonane (one additional ring carbon), the physicochemical trend conferred by the spiro-oxetane junction is class-conserved [2].

pKa modulation lipophilicity reduction molecular matched pair analysis

Oxetane Ring Impact on Aqueous Solubility and Metabolic Stability vs. Carbonyl/gem-Dimethyl Motifs

Incorporation of an oxetane ring in place of a gem-dimethyl or carbonyl group increases aqueous solubility by a factor of 4 to over 4000 while reducing the rate of microsomal metabolic degradation in most cases [1]. For 2-oxa-6-azaspiro[3.3]heptane-containing molecule 6b (AZD1979), human liver microsome (HLM) intrinsic clearance was 13 μL/min/mg vs. 72 μL/min/mg for the morpholine analogue 6a, representing a 5.5-fold improvement in metabolic stability [2]. Hepatocyte clearance likewise improved from 61/190 (HH/RH) to 11/5.1 μL/min/10⁶ cells [2]. The 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold contains the same oxetane pharmacophore that drives these benefits [3].

aqueous solubility metabolic stability oxetane bioisostere human liver microsomes

Sigma-1 Receptor Binding Affinity of the Oxa-Diazaspiro Pharmacophore

The oxa-diazaspiro[3.5]nonane scaffold is the core of a patented series of sigma-1 (σ1) receptor ligands with demonstrated in vivo antiallodynic activity [1]. BindingDB records for an exemplar from US Patent US10689398 report σ1 Ki <100 nM in a radioligand binding assay [2]. In a related but structurally distinct 2,7-diazaspiro[3.5]nonane series, compounds achieved σ1 Ki values as low as 2.7 nM (4b/AD186), 10 nM (8f/AB10), and 13 nM (5b/AB21), with compounds 5b and 8f showing maximum antiallodynic effect at 20 mg/kg p.o. in the CCI rat model [3]. The 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold introduces an oxygen heteroatom absent in the 2,7-diazaspiro series, which may alter subtype selectivity and PK through hydrogen-bond acceptor capacity [4].

sigma-1 receptor binding affinity pain CNS drug discovery

Synthetic Differentiation: Two Orthogonally Addressable Amine Handles

The 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold presents two chemically distinct secondary amines: an N-methyl piperazine-type amine at position 5 and a free azetidine-type amine at position 8 of the oxetane-containing ring . This contrasts with symmetrical piperazine (two equivalent amines) and with 2-oxa-5,8-diazaspiro[3.5]nonane (des-methyl), where both amines have similar reactivity. The N-methyl group electronically deactivates the piperazine nitrogen, enabling chemoselective functionalization at the more nucleophilic azetidine-like amine without protecting group manipulation [1]. In the broader spirocyclic piperidine-azetidine class, Smith et al. demonstrated that these two differentiated sites allow sequential reductive amination or amidation chemistry to rapidly generate diverse screening libraries [2].

differentiated amines building block utility parallel synthesis selective functionalization

Conformational Rigidity and Exit Vector Geometry vs. Flexible Piperazine Scaffolds

The spirocyclic junction locks the oxetane and piperazine rings into a rigid orthogonal arrangement, creating exit vectors separated by approximately 90° in three dimensions [1]. In contrast, piperazine can adopt multiple chair conformations with varying exit vector orientations. Quantum mechanics (QM) conformational analysis of structurally related 2,6-diazaspiro[3.3]heptanes versus piperazine reveals that the spiro center positions the terminal substituent ∼1.3 Å further from the core and rotates it by 90° compared to the piperazine geometry [2]. This rigid topology, coupled with the Fsp3 = 1.0 (fully saturated carbon fraction) of the target scaffold, favors exploration of three-dimensional, lead-like chemical space as advocated by the Compact Modules strategy .

conformational restriction exit vectors scaffold topology fragment-based drug discovery

Procurement Differentiator: Commercial Availability, Purity, and Pricing Relative to Closest Analogs

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride is available from multiple reputable vendors (Fluorochem, Aladdin, CymitQuimica, Sigma-Aldrich/Synthonix, ABCR) at purities ranging from 90% to 97% . Fluorochem offers the hydrochloride salt at £197/100 mg with UK, German, and Chinese stock points and 7–14 day lead times . By comparison, the des-methyl analog 2-oxa-5,8-diazaspiro[3.5]nonane (free base, CAS 1363382-90-4) and its dihydrochloride salt (CAS 1416323-26-6) are listed with 8–12 week lead times from multiple vendors, indicating constrained supply . The close analog 2,7-diazaspiro[3.5]nonane (lacking the oxetane oxygen) is not widely stocked. The N-methyl substitution in the target compound likely improves synthetic accessibility relative to the des-methyl analog, as methyl-substituted spirocyclic piperidine-azetidine syntheses benefit from established nitrile lithiation/alkylation methodology [1].

commercial sourcing lead time purity cost comparison

Optimal Procurement and Application Scenarios for 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Hydrochloride


CNS Lead Optimization Requiring Reduced Lipophilicity and Improved Metabolic Stability

Medicinal chemistry teams seeking to lower logD and improve microsomal stability in CNS-penetrant leads should select 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride as a fragment elaboration point. The spiro-oxetane core is documented to reduce logD7.4 by up to −1.0 and increase pKa by up to +1.9 relative to piperazine bioisosteres, while the oxetane moiety confers a 5.5-fold improvement in HLM intrinsic clearance in matched-pair comparisons [1][2]. The differentiated N-methyl amine allows site-selective conjugation without protecting group chemistry, accelerating SAR cycles [3].

Sigma-1 Receptor Pain Program Hit Expansion

Research groups pursuing sigma-1 receptor antagonists for neuropathic pain can deploy this building block to generate patent-differentiated analogs of the US10689398 oxa-diazaspiro series. Patent exemplars demonstrate σ1 Ki <100 nM, and the scaffold's oxygen atom provides an additional hydrogen-bond acceptor vector absent in the 2,7-diazaspiro[3.5]nonane sigma ligand series (where lead compounds achieve Ki = 2.7–13 nM) [4][5]. The methyl group at position 5 further distinguishes the scaffold from earlier-generation oxa-diazaspiro ligands and may attenuate N-dealkylation metabolism [6].

Fragment-Based Library Design for Three-Dimensional Chemical Space Exploration

The fully saturated (Fsp3 = 1.0) spirocyclic scaffold with a molecular weight of 178.66 g/mol (HCl salt) and cLogP −0.58 meets fragment-like property guidelines (MW <250, cLogP <3) while offering a rigid, three-dimensional topology that breaks the planarity of conventional piperazine fragments [7]. Its orthogonal exit vectors (∼90° twist) and two differentiated amine handles provide a superior diversity-to-cost ratio for fragment elaboration libraries compared to symmetrical piperazine [1].

Parallel Synthesis of Focused Kinase or GPCR Targeted Libraries

The chemoselectivity imparted by the N-methyl group on the piperazine nitrogen enables high-throughput parallel amidation or reductive amination at the more nucleophilic azetidine-type amine with minimal cross-reactivity [3]. This reduces the number of protection/deprotection steps per library member by 1–2 operations versus using des-methyl analogs or symmetrical piperazine building blocks, translating to an estimated 15–25% reduction in total synthesis cycle time for a 48-member library [3].

Quote Request

Request a Quote for 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.